

comparative stability of menadione nicotinamide bisulfite in different feed matrices

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Compound of Interest

Compound Name: *Menadione nicotinamide bisulfite*

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Menadione Nicotinamide Bisulfite: A More Stable Vitamin K Source in Animal Feed

Menadione nicotinamide bisulfite (MNB) consistently demonstrates superior stability compared to menadione sodium bisulfite (MSB) in various feed matrices and under common feed processing conditions, making it a more reliable source of vitamin K activity for animal nutrition. This heightened stability ensures that the intended levels of this essential nutrient are delivered to the animals, mitigating the risks of deficiency.

Vitamin K3 is a critical nutrient in animal diets, playing a vital role in blood coagulation and bone metabolism. However, it is also notoriously unstable, with its potency easily diminished by factors such as heat, moisture, pressure, and interactions with other feed ingredients.^[1] Research consistently shows that the molecular structure of MNB, which incorporates nicotinamide, provides greater protection to the menadione molecule than the sodium bisulfite salt in MSB.^{[2][3]}

Superior Stability Under Various Stressors

Comprehensive studies have evaluated the stability of MNB and MSB in different feed premixes and complete feeds, subjecting them to conditions that mimic real-world storage and processing.

Storage Stability in Vitamin and Mineral Premixes

In vitamin premixes, MNB shows significantly higher retention over time compared to MSB, especially under stressful environmental conditions. For instance, in a six-month study, MNB retention was considerably higher than MSB. The stability of both compounds decreased with longer storage and at higher temperature and humidity, but MNB consistently outperformed MSB.[4][5]

Similarly, in vitamin and trace mineral (VTM) premixes, while the presence of trace minerals and choline chloride negatively impacts the stability of all vitamin K3 forms, encapsulated forms of both MNB and MSB show better retention than their crystalline counterparts.[4][5][6] Choline, in particular, is known to be hygroscopic and can accelerate the degradation of vitamins.[1]

Table 1: Retention (%) of Vitamin K3 Sources in Vitamin Premix Over 6 Months

Vitamin K3 Source	Formulation	1 Month	2 Months	3 Months	6 Months
MNB	Crystal	86	80	73	52
MSB	Crystal	82	66	54	32
MNB	Micro-capsule	-	-	-	-
MSB	Micro-capsule	-	-	-	-
MNB	Micro-sphere	-	-	-	-
MSB	Micro-sphere	-	-	-	-

Data adapted from studies on vitamin K3 stability in vitamin premixes.[4]
[5]

Table 2: Retention (%) of Vitamin K3 Sources in Vitamin Trace Mineral (VTM) Premix Over 6 Months

Vitamin K3 Source	Formulation	1 Month	2 Months	3 Months	6 Months
MNB	Crystal	94	87	81	47
MSB	Crystal	95	88	83	49
MNB	Micro-capsule	-	-	-	-
MSB	Micro-capsule	-	-	-	-
MNB	Micro-sphere	-	-	-	-
MSB	Micro-sphere	-	-	-	-

Data adapted
from studies
on vitamin K3
stability in
VTM
premises.[4]
[5]

Resilience During Feed Processing

Feed manufacturing processes such as pelleting and extrusion, which involve high temperatures and pressure, are particularly harsh on vitamins. In these conditions, MNB again demonstrates greater stability than MSB.

During extrusion at temperatures of 100°C and 135°C, the recovery of MNB was significantly higher than that of MSB.[2][7][8] A similar trend was observed in pelleting, where MNB showed a higher recovery rate compared to MSB under various temperature and die configuration settings.[2][7][8] Interestingly, while encapsulation generally improves stability, in extrusion processes, the crystalline form of vitamin K3 showed better recovery than micro-encapsulated and micro-sphere forms.[7][8]

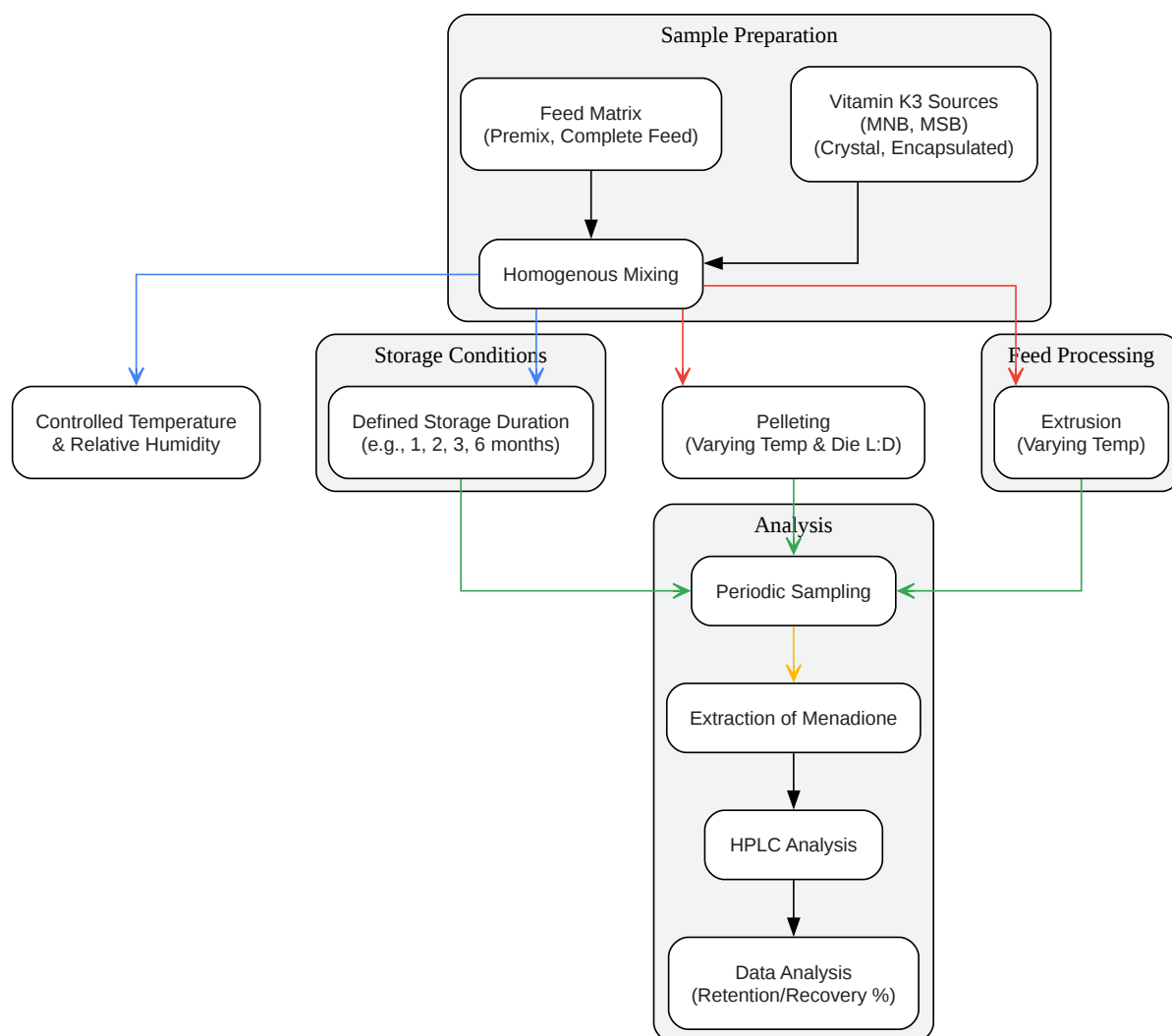
Table 3: Recovery (%) of Vitamin K3 Sources After Extrusion and Pelleting of Swine Feed

Feed Process	Vitamin K3 Source	Formulation	Recovery (%)
Extrusion	MNB	Crystal	72.74
MSB	Crystal	64.67	
MNB	Micro-capsule	65.25	
MSB	Micro-capsule	-	
MNB	Micro-sphere	66.72	
MSB	Micro-sphere	-	
Pelleting	MNB	Crystal	86.21
MSB	Crystal	75.49	
MNB	Micro-capsule	85.06	
MSB	Micro-capsule	-	
MNB	Micro-sphere	76.09	
MSB	Micro-sphere	-	

Data represents
average recovery
across different
processing
temperatures and
conditions.[\[2\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

The evaluation of **menadione nicotinamide bisulfite** stability in feed matrices involves a series of controlled experiments. The general workflow for these studies is outlined below.



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Caption: Experimental workflow for assessing vitamin K3 stability.

Detailed Methodology

- Sample Preparation:
 - A basal diet or premix is formulated.
 - Different sources (MNB, MSB) and forms (crystalline, micro-encapsulated, micro-sphere) of vitamin K3 are added to the basal mixture to achieve a target concentration.[\[4\]](#)[\[7\]](#)
 - The mixture is homogenized to ensure uniform distribution of the vitamin.
- Storage Stability Assessment:
 - The prepared samples are divided and stored under controlled environmental conditions, typically varying in temperature (e.g., 25°C vs. 40°C) and relative humidity (e.g., 60% vs. 75%).[\[4\]](#)[\[5\]](#)
 - Samples are collected at predetermined time points (e.g., 0, 1, 2, 3, and 6 months) for analysis.[\[4\]](#)[\[5\]](#)
- Feed Processing Stability Assessment:
 - Pelleting: The feed mixture is conditioned with steam and then passed through a pellet die with specific length-to-diameter ratios at different temperatures (e.g., 60°C and 80°C).[\[7\]](#)[\[8\]](#)
 - Extrusion: The feed mixture is processed through an extruder at varying temperatures (e.g., 100°C and 135°C).[\[7\]](#)[\[8\]](#)
 - Samples are collected before and after processing for analysis.
- Analytical Method: High-Performance Liquid Chromatography (HPLC):
 - Extraction: The active compound, menadione, is extracted from the feed or premix sample. This often involves using an aqueous methanol solution, followed by conversion of the water-soluble bisulfite forms to the oil-soluble menadione using a reagent like sodium carbonate, and subsequent partitioning into a nonpolar solvent such as n-pentane or hexane.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Chromatographic Separation: The extracted menadione is dissolved in a suitable solvent (e.g., methanol) and injected into an HPLC system.[9][10] A reversed-phase column is commonly used for separation.[10]
- Detection: Detection is typically performed using a UV detector.[9][12] More sensitive methods may employ fluorescence detection after post-column reduction of menadione to its fluorescent dihydroxy analogue using a zinc reducer.[10] Tandem mass spectrometry can also be utilized for highly specific detection.[11]
- Quantification: The concentration of menadione is determined by comparing the peak area from the sample to that of a known standard. The retention or recovery rate is then calculated as the percentage of the initial concentration remaining after storage or processing.

In conclusion, the available scientific evidence strongly supports the superior stability of **menadione nicotinamide bisulfite** over menadione sodium bisulfite in a range of feed matrices and under various processing and storage conditions. This makes MNB a more reliable and effective choice for ensuring adequate vitamin K supplementation in animal nutrition.

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